(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate
CAS No.: 374091-59-5
Cat. No.: VC7078634
Molecular Formula: C18H18N2O2
Molecular Weight: 294.354
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 374091-59-5 |
|---|---|
| Molecular Formula | C18H18N2O2 |
| Molecular Weight | 294.354 |
| IUPAC Name | cyclohexyl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate |
| Standard InChI | InChI=1S/C18H18N2O2/c19-11-13(18(21)22-15-6-2-1-3-7-15)10-14-12-20-17-9-5-4-8-16(14)17/h4-5,8-10,12,15,20H,1-3,6-7H2/b13-10+ |
| Standard InChI Key | DLYQNEWRBKUSBW-JLHYYAGUSA-N |
| SMILES | C1CCC(CC1)OC(=O)C(=CC2=CNC3=CC=CC=C32)C#N |
Introduction
Chemical Identity and Structural Characteristics
(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate belongs to the class of α,β-unsaturated carbonyl compounds, characterized by an acrylate backbone substituted with electron-withdrawing (cyano) and aromatic (indole) groups. The cyclohexyl ester moiety enhances lipophilicity, potentially improving membrane permeability compared to simpler alkyl esters. Key structural features include:
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Molecular Formula: C18H18N2O2 (inferred from analogous structures ).
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Stereochemistry: The (E)-configuration at the α,β-unsaturated double bond is critical for maintaining planar conjugation, which influences electronic properties and biological interactions .
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Functional Groups:
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Cyano (-C≡N): Enhances electrophilicity at the β-position, facilitating Michael addition reactions with biological nucleophiles .
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Indole moiety: Participates in π-π stacking and hydrogen bonding with protein targets, notably cyclooxygenase (COX) and cytokine receptors .
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Cyclohexyl ester: Modulates solubility and pharmacokinetic properties.
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Comparative analysis with the methyl-substituted analog (CAS 327076-78-8) highlights that the absence of a methyl group on the indole nitrogen may alter hydrogen-bonding capacity and metabolic stability.
Synthetic Routes and Optimization
The synthesis of (E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate likely follows a two-step protocol analogous to related indole-acrylate hybrids :
Amidation and Knoevenagel Condensation
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Amidation: Reaction of cyclohexanol with 2-cyanoacetic acid in the presence of a coupling agent (e.g., DCC) yields cyclohexyl 2-cyanoacetate.
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Knoevenagel Condensation: Base-catalyzed (e.g., triethylamine) condensation of cyclohexyl 2-cyanoacetate with 1H-indole-3-carbaldehyde generates the α,β-unsaturated product via dehydration .
Reaction Conditions:
Mechanistic Insight: The base deprotonates the α-carbon of the cyanoacetate, forming a resonance-stabilized enolate that attacks the aldehyde carbonyl. Subsequent elimination of water affords the (E)-isomer preferentially due to steric and electronic factors .
Purification and Characterization
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Purification: Column chromatography (silica gel, petroleum ether/ethyl acetate gradient) or recrystallization from ethanol .
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Spectroscopic Validation:
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IR: Peaks at ~2206 cm⁻¹ (C≡N stretch), 1651 cm⁻¹ (C=O ester), and 3275 cm⁻¹ (N-H indole) .
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¹H NMR: Distinct signals for indole H-2 (δ 7.6–7.8 ppm), acrylate β-proton (δ 7.2–7.4 ppm, d, J = 15.6 Hz), and cyclohexyl multiplet (δ 1.2–2.1 ppm) .
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13C NMR: Carbonyl (δ 165–170 ppm), nitrile (δ 115–120 ppm), and olefinic carbons (δ 120–130 ppm) .
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Biological Activity and Mechanistic Insights
Although direct pharmacological data for (E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate are unavailable, structurally related compounds exhibit promising bioactivity:
Anti-Inflammatory Effects
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Cytokine Inhibition: The analog ICMD-01 (50 mg/kg) suppressed IL-1β and TNFα production in J774 macrophages by 40–60% (p < 0.05) .
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Paw Edema Reduction: In CFA-induced edema models, ICMD-01 attenuated swelling comparably to dexamethasone over 2–6 hours .
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Mechanism: Proposed COX-2 inhibition and NF-κB pathway modulation, though PGE2 levels remained unchanged in vivo .
Structural-Activity Relationships (SAR)
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Ester Group Impact: Cyclohexyl esters enhance metabolic stability over methyl or ethyl esters, as evidenced by prolonged half-lives in microsomal assays.
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Indole Substitution: N-H indole derivatives show superior hydrogen-bonding interactions compared to N-alkylated analogs, improving target affinity.
Table 1: Comparative Bioactivity of Indole-Acrylate Derivatives
| Compound | Target Activity | IC50/EC50 | Reference |
|---|---|---|---|
| ICMD-01 | IL-1β Inhibition | 12 μM | |
| VC4430743 (N-methyl) | COX-2 Inhibition | 18 μM | |
| Ethyl Indole Acrylate | TNFα Suppression | 25 μM |
Future Directions and Applications
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Synthetic Optimization:
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Therapeutic Exploration:
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Evaluation in models of rheumatoid arthritis and inflammatory bowel disease.
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Combination studies with biologics (e.g., anti-TNFα antibodies).
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Target Identification:
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Proteomic profiling to identify binding partners (e.g., kinases, GPCRs).
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